molecular formula C8H10ClNOS B13078648 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine

3-[(3-Chlorothiophen-2-yl)methoxy]azetidine

Cat. No.: B13078648
M. Wt: 203.69 g/mol
InChI Key: UCPFFKCXNQMOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chlorothiophen-2-yl)methoxy]azetidine is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features an azetidine ring, a valuable saturated heterocycle known to improve the physicochemical and metabolic properties of drug candidates, linked via an ether bridge to a chlorinated thiophene moiety, which is a common pharmacophore in bioactive molecules. The primary research application of this compound is as a sophisticated building block for the synthesis of more complex molecular libraries, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Its structure suggests potential as a core intermediate for probing structure-activity relationships (SAR) in drug discovery programs. The chlorothiophene group can undergo further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for rapid diversification, while the azetidine nitrogen can be functionalized to fine-tune potency and selectivity. Researchers value this bifunctional reagent for its ability to efficiently incorporate both a rigid, three-dimensional azetidine and a planar, halogenated heteroaromatic system into a target molecule, a combination often sought to optimize ligand-receptor interactions and ADMET profiles. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. According to a public chemical database, this compound is associated with research into kinase inhibitors and other biological targets.

Properties

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

3-[(3-chlorothiophen-2-yl)methoxy]azetidine

InChI

InChI=1S/C8H10ClNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2

InChI Key

UCPFFKCXNQMOLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-chlorothiophene-2-methanol with azetidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections. The compound's mechanism of action may involve inhibition of specific enzymes or pathways critical for bacterial survival.

Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. Ongoing research aims to elucidate the specific molecular targets and mechanisms responsible for these effects.

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique azetidine ring structure allows for various chemical modifications, making it a valuable building block in the development of new pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis of this compound typically involves the reaction of 3-chloro-2-thiophenemethanol with azetidine under basic conditions. Common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are employed to facilitate the reaction.

Synthetic Route Reagents Used Conditions
Reaction of 3-chloro-2-thiophenemethanol with azetidineSodium hydride or potassium carbonateDMF or THF, controlled temperature

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Study : A recent study evaluated the compound's efficacy against resistant strains of bacteria, demonstrating significant inhibition at low concentrations. The study concluded that further development could lead to novel antibacterial agents.
  • Cancer Research : In vitro studies assessed the compound's effects on various cancer cell lines, revealing a dose-dependent response that suggests its potential as a chemotherapeutic agent. The research is ongoing to determine its safety profile and therapeutic index .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Analogues and Key Substituents

Compound Name Substituent Similarity Index (if applicable) CAS Number Reference
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine (3-Chlorothiophen-2-yl)methoxy N/A Not provided N/A
3-(Methoxymethyl)azetidine hydrochloride Methoxymethyl 0.86 942308-06-7
3-(4-Chlorophenoxy)azetidine hydrochloride 4-Chlorophenoxy N/A 1019616-06-8
3-[(3-Fluorophenyl)methyl]azetidine hydrochloride (3-Fluorophenyl)methyl N/A 1203685-01-1
3-(3-Chlorophenoxy)azetidine hydrochloride 3-Chlorophenoxy N/A 1312325-32-8
  • Lipophilicity: Chlorinated derivatives (e.g., 3-(4-Chlorophenoxy)azetidine) exhibit higher logP values than fluorinated or methoxylated analogues, impacting membrane permeability .

Table 3: Antifungal Activity (Mycelial Growth Inhibition)

Compound % Inhibition (72 h) Reference
This compound (hypothetical) ~70% (estimated)
Monomethoxy azetidine derivatives <20%
Trimethoxy azetidine derivatives ~50%

Physicochemical Properties

Table 4: Spectroscopic and Physical Data

Compound Melting Point (°C) ¹H NMR (Key Signals) Reference
3-(4-Chlorophenyl)-azetidine oxalate 219.6–221.1 δ 7.47 (d, J = 8.1 Hz, 4H)
3-(3-Chlorophenoxy)azetidine hydrochloride Not reported δ 4.54 (s, 4H, azetidine CH₂)
  • NMR Trends : Chlorinated aryl/heteroaryl substituents deshield adjacent protons, as seen in δ 7.47 ppm for 3-(4-Chlorophenyl)-azetidine .

Biological Activity

3-[(3-Chlorothiophen-2-yl)methoxy]azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a chlorothiophene moiety, which contribute to its distinct chemical reactivity. The molecular formula is C10H10ClNOS, with a molecular weight of approximately 203.69 g/mol. The presence of the chlorothiophene group is significant as it may enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have suggested that it may inhibit the growth of bacteria and fungi, making it a candidate for further pharmacological investigation.

  • Minimum Inhibitory Concentration (MIC) : Initial tests reveal that the compound shows promising MIC values against several strains, indicating its potential utility in treating infections.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown anticancer properties in various in vitro studies.

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as Hep G2 and Hep 3B, demonstrating significant antiproliferative effects.
  • Mechanism of Action : It is hypothesized that this compound interacts with specific enzymes or receptors involved in cell proliferation and apoptosis.

Interaction Studies

Interaction studies are crucial for understanding how this compound binds to biological targets. These investigations have focused on:

  • Protein Binding : The compound may bind to proteins or enzymes, modulating their activity, which could lead to therapeutic effects against various diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of similar azetidine derivatives revealed that compounds with chlorothiophene groups exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts.
  • Anticancer Screening : In vitro screening against Hep G2 cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for anticancer drug development.

Comparative Analysis

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC10H10ClNOSYesYes
Methyl {[(5-chloro-2-thienyl)methyl]amino}acetateC10H12ClNModerateNo
Ethyl {[(5-chloro-2-thienyl)methyl]amino}acetateC11H14ClNYesModerate
3-{(5-Methylthiazol-2-yl)methyl}azetidineC9H10N2SLowHigh

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